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Compound of Interest

Compound Name: Ethyl 2-aminonicotinate

Cat. No.: B027261 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-
aminonicotinate (CAS No: 13362-26-0), a key intermediate in pharmaceutical synthesis.

Designed for researchers, scientists, and drug development professionals, this document

synthesizes fundamental spectroscopic principles with practical, field-proven insights to

facilitate the unambiguous identification and characterization of this compound.

Introduction: The Importance of Spectroscopic
Analysis
Ethyl 2-aminonicotinate, with the molecular formula C₈H₁₀N₂O₂, is a substituted pyridine

derivative. Its structural integrity and purity are paramount in drug discovery and development

pipelines. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its

molecular structure and identifying potential impurities. This guide will delve into the theoretical

and practical aspects of each of these techniques as applied to Ethyl 2-aminonicotinate,

providing a robust framework for its analysis.

The molecular structure of Ethyl 2-aminonicotinate is presented below. The numbering of the

atoms is provided for clarity in the subsequent spectroscopic assignments.

Figure 1: Molecular Structure of Ethyl 2-aminonicotinate.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation corresponds to the vibrational transitions of

specific bonds.

Data Interpretation
The Attenuated Total Reflectance (ATR) IR spectrum of Ethyl 2-aminonicotinate displays

several characteristic absorption bands. The key peaks are summarized in the table below.[1]

The presence of the primary amine, the ester carbonyl, and the aromatic ring are all clearly

indicated.

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3436 Strong, Sharp
N-H Stretch

(Asymmetric)
Primary Amine (-NH₂)

3318 Strong, Sharp
N-H Stretch

(Symmetric)
Primary Amine (-NH₂)

3220 Medium N-H Bend (Overtone) Primary Amine (-NH₂)

1680 Very Strong C=O Stretch Ester Carbonyl

1618 Strong N-H Bend Primary Amine (-NH₂)

1588 Strong C=C Stretch Aromatic Ring

1255 Strong C-O Stretch Ester

The two distinct N-H stretching bands are characteristic of a primary amine. The strong

absorption at 1680 cm⁻¹ is unequivocally assigned to the carbonyl group of the ester. The

position of this peak is influenced by conjugation with the pyridine ring. Aromatic C-H and C=C

stretching vibrations are also observable in the spectrum.

Experimental Protocol: ATR-IR Spectroscopy
This protocol outlines a standard procedure for acquiring an ATR-IR spectrum.
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the clean, empty ATR crystal.

Sample Preparation: Place a small amount of solid Ethyl 2-aminonicotinate powder onto

the ATR crystal.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the

sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. While public databases may not always have experimental spectra for every

compound, the expected chemical shifts and coupling patterns for Ethyl 2-aminonicotinate
can be reliably predicted based on established principles of NMR theory.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the

pyridine ring and the protons of the ethyl ester group. The amino protons may appear as a

broad singlet.

Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration Assignment

~7.9-8.1 Doublet of Doublets 1H H-6 (Pyridine)

~7.0-7.2 Doublet of Doublets 1H H-4 (Pyridine)

~6.6-6.8 Doublet of Doublets 1H H-5 (Pyridine)

~5.9-6.2 Broad Singlet 2H -NH₂

4.2-4.4 Quartet 2H -OCH₂CH₃

1.2-1.4 Triplet 3H -OCH₂CH₃
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Causality of Predicted Shifts:

Aromatic Protons: The protons on the pyridine ring are deshielded and appear in the

aromatic region. The exact chemical shifts are influenced by the electron-donating amino

group and the electron-withdrawing ester group.

Ethyl Group: The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing

oxygen atom and are therefore deshielded compared to the methyl protons (-CH₃). The

quartet and triplet splitting patterns arise from spin-spin coupling with the neighboring

protons.

Amino Protons: The chemical shift of the amino protons can be variable and the peak is

often broad due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight

carbon atoms in the molecule.

Chemical Shift (δ) ppm (Predicted) Assignment

~168-170 C=O (Ester Carbonyl)

~158-160 C-2 (Pyridine)

~150-152 C-6 (Pyridine)

~138-140 C-4 (Pyridine)

~115-117 C-5 (Pyridine)

~113-115 C-3 (Pyridine)

~60-62 -OCH₂CH₃

~14-16 -OCH₂CH₃

Causality of Predicted Shifts:

The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field.
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The carbons of the pyridine ring appear in the aromatic region, with their specific shifts

determined by the electronic effects of the substituents.

The aliphatic carbons of the ethyl group appear at the highest field (most shielded).

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-aminonicotinate in about

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the

magnetic field is shimmed to ensure homogeneity.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H spectrum. Key

parameters include the spectral width, acquisition time, and number of scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C

spectrum, which results in singlets for all carbon atoms. A larger number of scans is usually

required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g.,

to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the

molecular weight and deduce structural information.

Data Interpretation (Predicted)
For Ethyl 2-aminonicotinate (Molecular Weight: 166.18 g/mol ), the electron ionization (EI)

mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 166. The fragmentation

pattern will be characteristic of an ethyl ester and an aminopyridine structure.
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m/z (Predicted) Ion

166 [M]⁺ (Molecular Ion)

138 [M - C₂H₄]⁺

121 [M - OCH₂CH₃]⁺

93 [M - COOCH₂CH₃]⁺

Predicted Fragmentation Pathway:

[M]⁺˙
m/z = 166

[M - C₂H₅O]⁺
m/z = 121- •OC₂H₅

[M - C₂H₄]⁺˙
m/z = 138

- C₂H₄ (McLafferty)

[M - COOC₂H₅]⁺
m/z = 93

- CO

Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathways for Ethyl 2-aminonicotinate in EI-MS.

A key fragmentation pathway is the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium

ion at m/z 121. Another possible fragmentation is the McLafferty rearrangement, leading to the

loss of ethylene (C₂H₄) and a fragment at m/z 138. Subsequent loss of carbon monoxide (CO)

from the acylium ion would yield a fragment at m/z 93.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in a high vacuum environment.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a

radical cation (the molecular ion).
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Fragmentation: The high internal energy of the molecular ions causes them to fragment into

smaller, charged ions and neutral radicals.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Conclusion
The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of Ethyl 2-aminonicotinate. While experimental data for all

techniques may not always be readily available in public repositories, a thorough

understanding of spectroscopic principles allows for reliable prediction and interpretation of the

expected data. The protocols and interpretations provided in this guide serve as a valuable

resource for scientists engaged in the synthesis, quality control, and development of

pharmaceuticals and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b027261#spectroscopic-data-of-ethyl-2-
aminonicotinate-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b027261#spectroscopic-data-of-ethyl-2-aminonicotinate-nmr-ir-mass
https://www.benchchem.com/product/b027261#spectroscopic-data-of-ethyl-2-aminonicotinate-nmr-ir-mass
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b027261?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

